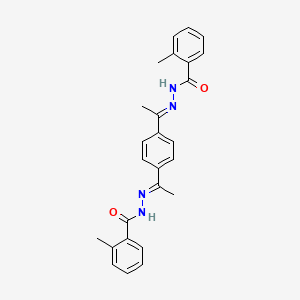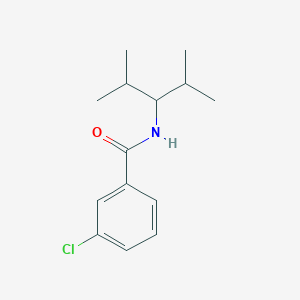![molecular formula C14H21NO B5763595 1-[2-(3-ethylphenoxy)ethyl]pyrrolidine](/img/structure/B5763595.png)
1-[2-(3-ethylphenoxy)ethyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3-ethylphenoxy)ethyl]pyrrolidine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as JNJ-7925476 and is classified as a selective dopamine D3 receptor antagonist.
Mecanismo De Acción
The mechanism of action of 1-[2-(3-ethylphenoxy)ethyl]pyrrolidine involves the selective binding of the compound to the dopamine D3 receptor. This binding inhibits the activity of the receptor, which leads to a decrease in the release of dopamine in the brain. This mechanism has been found to be effective in the treatment of several neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[2-(3-ethylphenoxy)ethyl]pyrrolidine have been extensively studied. The compound has been found to have a selective effect on the dopamine D3 receptor, which leads to a decrease in the release of dopamine in the brain. This decrease in dopamine release has been found to be effective in the treatment of several neurological disorders such as Parkinson's disease and schizophrenia. The compound has also been found to have potential use in the treatment of drug addiction and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[2-(3-ethylphenoxy)ethyl]pyrrolidine in lab experiments include its selective effect on the dopamine D3 receptor, its potential use in the treatment of several neurological disorders, and its well-established synthesis method. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to establish its safety and efficacy.
Direcciones Futuras
There are several future directions for the research on 1-[2-(3-ethylphenoxy)ethyl]pyrrolidine. These include the development of new synthesis methods, the investigation of the compound's potential use in the treatment of drug addiction and depression, and the exploration of its potential use in other neurological disorders. Further research is also needed to establish the safety and efficacy of this compound in humans.
Conclusion:
1-[2-(3-ethylphenoxy)ethyl]pyrrolidine is a chemical compound that has been extensively studied for its potential use in scientific research. The compound has been found to have a selective effect on the dopamine D3 receptor, which makes it a potential target for the treatment of several neurological disorders. The compound has also been found to have potential use in the treatment of drug addiction and depression. Further research is needed to establish the safety and efficacy of this compound in humans and to explore its potential use in other neurological disorders.
Métodos De Síntesis
The synthesis of 1-[2-(3-ethylphenoxy)ethyl]pyrrolidine involves the reaction of 3-ethylphenol with 1-bromo-2-(2-pyrrolidin-1-ylethoxy)ethane in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography. This synthesis method has been reported in several research papers and has been found to be efficient and reliable.
Aplicaciones Científicas De Investigación
1-[2-(3-ethylphenoxy)ethyl]pyrrolidine has been extensively studied for its potential use in scientific research. This compound has been found to be a selective antagonist of the dopamine D3 receptor, which is a target for the treatment of several neurological disorders such as Parkinson's disease and schizophrenia. The compound has also been found to have potential use in the treatment of drug addiction and depression.
Propiedades
IUPAC Name |
1-[2-(3-ethylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-13-6-5-7-14(12-13)16-11-10-15-8-3-4-9-15/h5-7,12H,2-4,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMYNJJUWMRNFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Ethylphenoxy)ethyl]pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5763523.png)
![2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5763532.png)
![4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine](/img/structure/B5763554.png)
![ethyl 5-[(dimethylamino)carbonyl]-2-[(methoxycarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5763565.png)
![3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5763571.png)


![3,4,5-trimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5763584.png)

![S-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5763588.png)
![N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5763594.png)


